![molecular formula C19H18N2O3S B298543 3-Ethyl-5-(4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298543.png)
3-Ethyl-5-(4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as EMPTI, is a thiazolidine derivative that has been extensively studied for its potential applications in various scientific research areas. This compound has shown promising results in several studies due to its unique chemical properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses, leading to the suppression of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. Additionally, this compound has been shown to induce apoptosis in cancer cells and suppress inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-5-(4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. It has also been extensively studied for its potential applications in various scientific research areas, making it a suitable candidate for further studies. However, there are some limitations to the use of this compound in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, making it necessary to use lower concentrations in experiments. Additionally, more studies are needed to determine the optimal conditions for the use of this compound in various scientific research areas.
Zukünftige Richtungen
There are several future directions for the use of 3-Ethyl-5-(4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in scientific research. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, more studies are needed to determine the optimal conditions for the use of this compound in various scientific research areas. Further studies are also needed to determine the mechanism of action of this compound in various biological systems. Overall, this compound has shown promising results in several studies and has the potential to be a valuable compound for various scientific research applications.
Synthesemethoden
The synthesis of 3-Ethyl-5-(4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazolidin-4-one with 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde in the presence of ethyl acetoacetate. The resulting product is a yellow solid that is recrystallized from ethanol to obtain pure this compound. The synthesis method has been optimized to achieve high yield and purity of the compound, making it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific research areas. It has been shown to exhibit anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This compound has been tested against several cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. It has also been tested against several bacterial and fungal strains and has shown potent antimicrobial activity. Additionally, this compound has shown antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C19H18N2O3S |
---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-3-21-18(23)17(12-13-4-8-15(22)9-5-13)25-19(21)20-14-6-10-16(24-2)11-7-14/h4-12,22H,3H2,1-2H3/b17-12-,20-19? |
InChI-Schlüssel |
GZJHMLPEYUGAIH-HDTIWSQQSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=NC3=CC=C(C=C3)OC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.